1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog that bears structural similarity to uridine, a naturally occurring nucleoside. This compound is characterized by the presence of an iodinated methyl group attached to the oxolane ring, which differentiates it from its natural counterpart. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
The compound is classified as a nucleoside analog and is cataloged under the Chemical Abstracts Service number 3257-76-9. Its molecular formula is , and it has a molecular weight of approximately 259.216 g/mol . It serves as a precursor in the synthesis of various nucleoside analogs and is utilized in biological studies involving nucleic acid interactions.
The synthesis of 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the iodination of uridine or related nucleosides. A common method includes replacing the hydroxymethyl group of uridine with an iodomethyl group through a reaction with iodine and an appropriate oxidizing agent under controlled conditions.
Industrial Production Methods:
For large-scale production, continuous flow reactors are often employed to optimize yield and minimize by-products. This method allows for consistent quality control, essential for pharmaceutical applications.
The molecular structure of 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione features a pyrimidine ring fused with an oxolane ring. The structural formula can be represented as follows:
This indicates the presence of hydroxyl groups at positions 3 and 4 on the oxolane ring, along with an iodomethyl substituent at position 5 .
1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo several chemical reactions:
Substitution Reactions:
The iodinated methyl group can be substituted with various nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction:
The compound can be oxidized to form corresponding oxo derivatives or reduced to yield deiodinated products.
Substitution:
Reagents such as sodium azide or thiourea are commonly used for nucleophilic substitution reactions.
Oxidation:
Oxidizing agents like hydrogen peroxide or potassium permanganate facilitate oxidation processes.
Reduction:
Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
The mechanism of action for 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. This incorporation disrupts normal nucleic acid synthesis due to steric hindrance caused by the iodinated methyl group, potentially leading to antiviral and anticancer effects. The altered base pairing can inhibit replication processes in target cells.
The compound is typically characterized by its solid state at room temperature. Specific melting points or boiling points are not universally documented but can be determined through experimental methods.
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature. The presence of multiple functional groups (hydroxyls and an iodomethyl group) contributes to its reactivity profile.
1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione finds several applications in scientific research:
Chemistry:
Used as a precursor in synthesizing various nucleoside analogs.
Biology:
Employed in studies related to nucleic acid interactions and modifications.
Medicine:
Investigated for potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry:
Utilized in developing diagnostic tools and therapeutic agents aimed at treating viral infections and cancer .
This compound's unique structural features make it a valuable asset in both academic research and pharmaceutical development.
The iodomethyl-functionalized tetrahydrofuran core represents a critical structural feature in the synthesis of 1-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione. This moiety is typically constructed through regioselective iodination of precursor nucleosides, where uridine derivatives serve as common starting materials. The synthetic pathway involves electrophilic addition across the sugar moiety's hydroxymethyl group (-CH₂OH), converting it to the iodomethyl (-CH₂I) functionality using iodine/oxidant systems [9]. This transformation preserves the pyrimidine ring integrity while introducing the reactive carbon-iodine bond essential for downstream modifications.
Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproduct formation. The iodomethyl group's strategic positioning enables diverse nucleophilic substitutions (SN₂ reactions), where iodide can be displaced by azide, amine, or thiol groups to generate functionalized nucleoside analogs. The stereochemical configuration at C3 and C4 significantly influences both reaction kinetics and biological activity, with cis-diol configurations demonstrating enhanced hydrogen-bonding capabilities in molecular recognition [9].
Table 1: Key Precursors and Reagents for Iodomethyl-Tetrahydrofuran Synthesis
| Precursor Nucleoside | Iodinating Reagent | Key Modification | Product Application |
|---|---|---|---|
| Uridine | I₂/AgNO₃ | Hydroxymethyl → Iodomethyl | Antiviral prodrug intermediate |
| 2'-Deoxyuridine | I₂/Oxidizing agent | C5' iodination | DNA alkylating agents |
| 2'-O-Methyluridine | I₂/Ag₂SO₄ | Side-chain halogenation | RNA-targeted therapeutics |
Stereocontrol during oxolane ring functionalization is paramount for biological efficacy. The mechanochemical grinding method under solvent-free conditions represents a breakthrough in stereoselective iodination. This technique employs solid-state reactions where molecular iodine (I₂) and silver nitrate (AgNO₃) are ground with pyrimidine derivatives using mortar and pestle or ball-milling apparatus. The process generates electrophilic iodinating species (e.g., nitryl iodide) in situ through redox chemistry between Ag⁺ and I₂, facilitating C-I bond formation with exceptional regioselectivity [3] [5].
This approach achieves 70-98% yields within 20-30 minutes while eliminating toxic solvents and harsh acids traditionally required for electrophilic aromatic substitution. The stereoselectivity arises from the solid-state confinement, which restricts molecular mobility and favors specific transition-state orientations. Silver nitrate (2.0 equivalents) proves optimal for uracil derivatives, while cytidine analogs require extended reaction times due to reduced nucleophilicity. Comparative studies reveal the reactivity hierarchy of catalysts: AgNO₃ >> Ag₂SO₄ > NaNO₃ > NaNO₂, underscoring silver's crucial role in facilitating iodine activation [3] [5].
Table 2: Catalyst Efficiency in Stereoselective Iodination
| Substrate | AgNO₃ Yield (%) | Ag₂SO₄ Yield (%) | NaNO₃ Yield (%) | Reaction Time (min) |
|---|---|---|---|---|
| Uracil | 90 | 73 | 33 | 30 |
| Uridine | 83 | 48 | <35 | 25 |
| 2'-OMe-Uridine | 98 | 80 | <50 | 15 |
| Cytidine | 59 | <35 | <35 | 30 |
The iodomethyl group (-CH₂I) distinguishes this compound from conventional C5-iodinated pyrimidines (e.g., 5-iodouridine). This alkyl halide functionality confers unique reactivity patterns: (1) Participation in nucleophilic substitution reactions with soft nucleophiles (azide, thiourea), (2) Susceptibility to reductive dehalogenation using zinc/acetic acid, and (3) Radical-mediated transformations under photochemical conditions. The electron-withdrawing pyrimidine-2,4-dione moiety marginally enhances the β-carbon's electrophilicity, facilitating SN₂ displacements at ambient temperatures .
Biological implications diverge significantly from aryl-iodinated analogs: While C5-iodouridine derivatives act as antiviral chain terminators after phosphorylation, the iodomethyl-bearing analog functions as an alkylating agent, disrupting nucleic acid architecture through covalent modification. Synthetic routes to the iodomethyl derivative prioritize precursor-directed biosynthesis, where uridine is iodinated at C5' using Appel conditions (I₂/PPh₃/imidazole) or metal-assisted halogen exchange. The 5'-deoxy-5'-iodouridine isomer exemplifies structural alternatives, demonstrating how iodination position dictates biological mechanism—C5'-iodinated species inhibit DNA synthesis via metabolic incorporation, whereas the title compound acts through steric disruption of duplex formation [8] .
Table 3: Comparative Halogenation Sites in Pyrimidine Nucleosides
| Compound Name | Iodination Site | Key Chemical Properties | Biological Mechanism |
|---|---|---|---|
| 1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | C5' (alkyl iodide) | SN₂ reactivity, Radical formation | Nucleic acid alkylation |
| 5-Iodo-2'-deoxyuridine | C5 (aryl iodide) | Electrophilic substitution | Thymidine mimic/Chain termination |
| 5'-Deoxy-5'-iodouridine | C5' (alkyl iodide) | Hydrolytic stability | DNA synthesis inhibition |
Phosphoramidite chemistry dominates the chemical ligation of iodonucleosides into oligonucleotide chains. The iodomethyl group requires protection (e.g., acetyl or silyl groups) prior to phosphitylation at the 3'-oxygen. Coupling efficiencies exceed 95% when using activated phosphoramidites (benzylthiotetrazole activation) in solid-phase synthesis. However, the iodoalkyl moiety's susceptibility to nucleophilic degradation necessitates mild deprotection conditions (e.g., dilute ammonia/ethanolamine) to prevent β-elimination [6].
Enzymatic approaches leverage T4 DNA/RNA ligases and template-directed assembly. While offering superior regiocontrol, enzymatic methods demonstrate limited tolerance toward sterically bulky analogs. The iodomethyl group induces ∼40% reduced ligation efficiency compared to natural nucleosides due to altered sugar pucker geometry impairing enzyme-substrate recognition. Chemical ligation circumvents this limitation through activated nucleotides (imidazolide derivatives), achieving 60-75% yields in template-directed oligonucleotide synthesis despite the steric bulk [6].
Table 4: Ligation Technique Performance Metrics
| Technique | Efficiency (%) | Key Advantage | Steric Tolerance |
|---|---|---|---|
| Solid-phase phosphoramidite | >95 | Sequence control, Automation | Moderate (requires protection) |
| T4 DNA ligase | 40-60 | Physiological conditions | Low (sensitive to C5' modifications) |
| Template-directed chemical ligation | 60-75 | No enzyme limitations | High (bypasses steric constraints) |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8